molecular formula C19H21N3O4S2 B2861413 N-{2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-3-thienyl}-N-ethyl-4-methoxybenzenesulfonamide CAS No. 1707586-32-0

N-{2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-3-thienyl}-N-ethyl-4-methoxybenzenesulfonamide

Cat. No.: B2861413
CAS No.: 1707586-32-0
M. Wt: 419.51
InChI Key: XGLQNOJSPLJPNG-UHFFFAOYSA-N
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Description

This compound is a synthetic organic molecule featuring a thienyl group linked to a 3,5-dimethylpyrazole moiety via a carbonyl bridge, with a sulfonamide functional group substituted by an ethyl group and a para-methoxybenzene ring. The presence of electron-donating methoxy and alkyl groups may influence solubility and metabolic stability compared to simpler sulfonamides .

Properties

IUPAC Name

N-[2-(3,5-dimethylpyrazole-1-carbonyl)thiophen-3-yl]-N-ethyl-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O4S2/c1-5-21(28(24,25)16-8-6-15(26-4)7-9-16)17-10-11-27-18(17)19(23)22-14(3)12-13(2)20-22/h6-12H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGLQNOJSPLJPNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=C(SC=C1)C(=O)N2C(=CC(=N2)C)C)S(=O)(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituent Effects on Sulfonamide Derivatives

The target compound differs from structurally related derivatives in key substituents:

  • CAS 1325303-98-7 (N-[2-[(3,5-Dimethyl-1H-pyrazol-1-yl)carbonyl]-3-thienyl]-4-ethyl-N-methylbenzenesulfonamide) : This analog replaces the methoxy group with a methyl group on the benzene ring and uses an N-methyl sulfonamide. The ethyl substituent on the benzene ring increases hydrophobicity, while the N-methyl group may reduce steric hindrance compared to the N-ethyl group in the target compound .
  • Example 53 (): This compound incorporates a pyrazolo[3,4-d]pyrimidine core, fluorinated aromatic rings, and a chromen-2-yl group.

Table 1: Substituent Comparison

Compound Key Substituents Notable Features
Target Compound N-ethyl, 4-methoxybenzene, thienyl-pyrazole-carbonyl Balanced hydrophobicity, electron-donating
CAS 1325303-98-7 N-methyl, 4-ethylbenzene, thienyl-pyrazole-carbonyl Higher hydrophobicity, smaller N-substituent
Example 53 () Fluorine, pyrazolo[3,4-d]pyrimidine, chromen-2-yl Enhanced metabolic stability, multi-target potential

Physicochemical and Pharmacological Properties

  • Melting Points and Stability : Example 53 has a melting point of 175–178°C, indicative of strong crystalline packing due to fluorine and planar chromen groups. The target compound’s melting point is unreported but may be lower due to the flexible ethyl and methoxy groups .
  • Bioactivity: Sulfonamides like the target compound often inhibit carbonic anhydrase or cyclooxygenase (COX).

Challenges and Discontinuation Factors

The discontinuation of CAS 1325303-98-7 (95% purity) highlights possible issues with synthesis yield, stability, or efficacy. The target compound’s methoxy group may improve solubility but could also introduce metabolic liabilities (e.g., demethylation). Fluorinated analogs like Example 53 may offer superior pharmacokinetics, justifying their prioritization in research .

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